molecular formula C17H18BrN5O2S B10966922 2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

Cat. No.: B10966922
M. Wt: 436.3 g/mol
InChI Key: YGXZOTWNWOIFBX-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a bromo and methyl group, linked to a benzothieno pyrimidine moiety through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The bromo and methyl substituents are introduced via halogenation and alkylation reactions, respectively. The benzothieno pyrimidine moiety is synthesized through a series of condensation reactions involving thiophenes and pyrimidines. The final step involves coupling the pyrazole and benzothieno pyrimidine units via an acetamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones to alcohols.

    Substitution: The bromo group in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced amides.

    Substitution: Substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-furyl)-1-methyl-1H-benzimidazol-5-ylamine
  • 4-Bromo-5-methyl-1-(2-(methylthio)ethyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide stands out due to its unique structural combination of a pyrazole ring and a benzothieno pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18BrN5O2S

Molecular Weight

436.3 g/mol

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C17H18BrN5O2S/c1-9-12(18)7-19-22(9)8-14(24)21-23-10(2)20-16-15(17(23)25)11-5-3-4-6-13(11)26-16/h7H,3-6,8H2,1-2H3,(H,21,24)

InChI Key

YGXZOTWNWOIFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C)Br

Origin of Product

United States

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